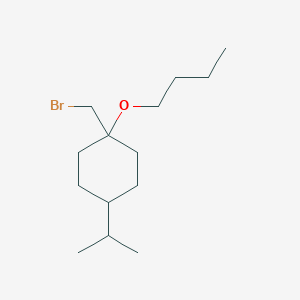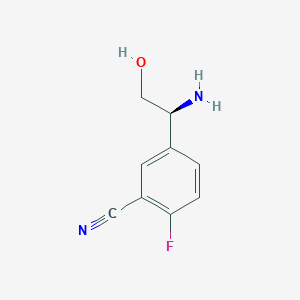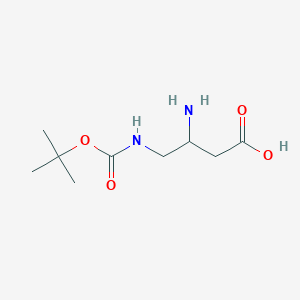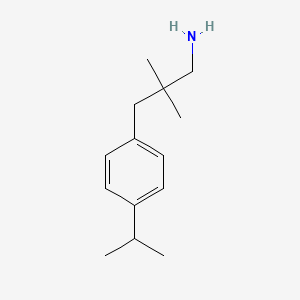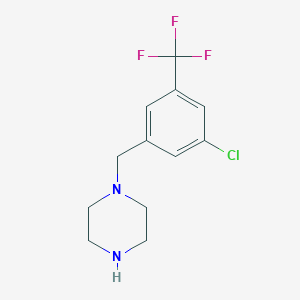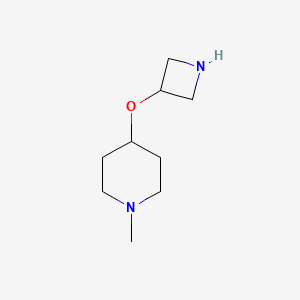
(E)-3-(2,3-difluorophenyl)acrylaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2,3-difluorophenyl)acrylaldehyde is an organic compound characterized by the presence of a difluorophenyl group attached to an acrylaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,3-difluorophenyl)acrylaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-difluorobenzaldehyde and an appropriate acrylating agent.
Reaction Conditions: The reaction is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Reaction Mechanism: The reaction proceeds through a nucleophilic addition-elimination mechanism, where the acrylating agent adds to the aldehyde group of 2,3-difluorobenzaldehyde, followed by elimination to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques such as distillation or recrystallization to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(2,3-difluorophenyl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluorophenyl group can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: The major product is 3-(2,3-difluorophenyl)acrylic acid.
Reduction: The major product is 3-(2,3-difluorophenyl)acryl alcohol.
Substitution: The major products depend on the specific substitution reaction but may include halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-3-(2,3-difluorophenyl)acrylaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (E)-3-(2,3-difluorophenyl)acrylaldehyde exerts its effects involves:
Molecular Targets: Interacting with specific molecular targets such as enzymes or receptors.
Pathways: Modulating biochemical pathways, potentially leading to changes in cellular function or signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-(2,4-difluorophenyl)acrylaldehyde: Similar structure but with fluorine atoms at different positions.
(E)-3-(2,3-dichlorophenyl)acrylaldehyde: Similar structure but with chlorine atoms instead of fluorine.
(E)-3-(2,3-difluorophenyl)acrylic acid: Oxidized form of the compound.
Uniqueness
(E)-3-(2,3-difluorophenyl)acrylaldehyde is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interactions with other molecules. This uniqueness can lead to distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C9H6F2O |
|---|---|
Molekulargewicht |
168.14 g/mol |
IUPAC-Name |
(E)-3-(2,3-difluorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6F2O/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1-6H/b4-2+ |
InChI-Schlüssel |
TXOMKODUUBRTSU-DUXPYHPUSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)F)F)/C=C/C=O |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)F)C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13614343.png)


![Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13614378.png)


